molecular formula C32H29NO5 B2615099 Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine CAS No. 428868-52-4

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine

Cat. No.: B2615099
CAS No.: 428868-52-4
M. Wt: 507.586
InChI Key: PWRIYHZWFNFNDD-PMERELPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine” is a biochemical compound that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is an Fmoc protected tyrosine derivative .


Molecular Structure Analysis

The molecule of “this compound” contains a total of 71 bonds. There are 42 non-H bonds, 26 multiple bonds, 10 rotatable bonds, 2 double bonds, and 24 aromatic bonds. It also contains 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings . The molecule contains a total of 67 atoms; 29 Hydrogen atoms, 32 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C32H29NO5 and a molecular weight of 507.58 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids, such as Fmoc-tyrosine, play a crucial role in self-assembly and promoting hydrogelation in aqueous solvents. Research by Ryan, Anderson, and Nilsson (2010) in "Soft Matter" highlights how halogenation of the benzyl side-chain of Fmoc-phenylalanine derivatives can enhance self-assembly into amyloid-like fibrils and improve hydrogelation properties. This study underscores the importance of atomic substitutions in tuning self-assembly and gelation of small molecule hydrogelators (Ryan, Anderson, & Nilsson, 2010).

Solid-Phase Peptide Synthesis

Fmoc-protected tyrosine derivatives are integral in solid-phase peptide synthesis. Fretz (1997) in "Letters in Peptide Science" discusses how Fmoc-O,O-(dimethylphospho)-L-tyrosine fluoride serves as a building block for efficient coupling in peptide synthesis. This approach is particularly useful for synthesizing complex peptides, indicating Fmoc-protected amino acids' versatility in peptide synthesis (Fretz, 1997).

Enhancing Peptide Solubility

The use of Fmoc-tyrosine derivatives can also be tailored to improve the solubility of peptides. Wahlström, Planstedt, and Undén (2008) in "Tetrahedron Letters" introduced a carbamoyl-protective group for tyrosine in Fmoc solid-phase peptide synthesis, which increases peptide solubility during synthesis and facilitates purification (Wahlström, Planstedt, & Undén, 2008).

Novel Hydrogelators and Biomaterials

Fmoc-amino acids are increasingly important in biomedical research for developing novel hydrogelators and biomaterials. Bojarska et al. (2020) in "Acta crystallographica. Section C, Structural chemistry" synthesized a new Fmoc-protected amino acid and explored its structural and supramolecular features, highlighting the potential of Fmoc-amino acids in designing advanced materials (Bojarska et al., 2020).

Applications in 19F NMR

Fmoc-protected tyrosine derivatives are also instrumental in nuclear magnetic resonance (NMR) studies. Tressler and Zondlo (2016) in "Organic letters" developed a synthesis method for Fmoc-perfluoro-tert-butyl tyrosine, demonstrating its utility in 19F NMR due to its fluorine content, showcasing the role of Fmoc-tyrosine derivatives in advanced spectroscopic applications (Tressler & Zondlo, 2016).

Mechanism of Action

Target of Action

Fmoc-Nalpha-methyl-O-benzyl-L-tyrosine is an Fmoc protected tyrosine derivative . The primary targets of this compound are proteins that require tyrosine residues for their function . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .

Mode of Action

This compound interacts with its targets by being incorporated into peptides during solid phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving proteins that require tyrosine residues . Tyrosine is a precursor for the formation of iodinated thyroid hormones . Therefore, the compound can potentially influence the synthesis of these hormones.

Pharmacokinetics

As a biochemical used in proteomics research , it is likely that its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific context of its use, such as the peptide it is incorporated into and the conditions of the experiment.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it is incorporated into. By providing a tyrosine residue, it could potentially influence the function of these proteins, such as enzymes that require tyrosine for catalytic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the rate at which the Fmoc group is removed . Additionally, the compound’s stability could be affected by factors such as temperature and the presence of other chemicals .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-33(32(36)38-21-29-27-13-7-5-11-25(27)26-12-6-8-14-28(26)29)30(31(34)35)19-22-15-17-24(18-16-22)37-20-23-9-3-2-4-10-23/h2-18,29-30H,19-21H2,1H3,(H,34,35)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRIYHZWFNFNDD-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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